3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one
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Overview
Description
3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one is a complex organic compound that features a propoxyphenyl group, a pyridinyl-substituted piperazine, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Propoxyphenyl Intermediate: This involves the reaction of 4-bromophenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxyphenyl bromide.
Synthesis of the Piperazine Derivative: The next step involves the reaction of 4-propoxyphenyl bromide with piperazine in the presence of a solvent like ethanol to yield 1-(4-propoxyphenyl)piperazine.
Formation of the Final Compound: The final step involves the reaction of 1-(4-propoxyphenyl)piperazine with 2-pyridinecarboxaldehyde and an appropriate base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: These compounds share the pyridinyl moiety and are known for their diverse applications in pharmaceuticals and materials science.
Pyridyl Pyridones: These compounds are structurally similar and are used in similar applications, including medicinal chemistry.
Uniqueness
3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-(4-propoxyphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-2-17-26-19-9-6-18(7-10-19)8-11-21(25)24-15-13-23(14-16-24)20-5-3-4-12-22-20/h3-12H,2,13-17H2,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBALBMWDOTCJ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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